molecular formula C6H15NO3 B584398 Triethanolamine-d12 CAS No. 1469758-99-3

Triethanolamine-d12

Cat. No.: B584398
CAS No.: 1469758-99-3
M. Wt: 161.263
InChI Key: GSEJCLTVZPLZKY-LBTWDOQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethanolamine-d12 is a deuterated form of triethanolamine (TEA), where twelve hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This modification makes it a critical tool in research as a non-radioactive internal standard for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . It is supplied as a pale yellow oil with a molecular formula of C6H3D12NO3 and a molecular weight of 161.26 g/mol . Researchers use this stable isotope to precisely track and quantify the parent compound, triethanolamine, in complex biological or chemical mixtures, thereby improving analytical accuracy and reliability . Triethanolamine, the non-deuterated counterpart, is a versatile compound that functions as both a tertiary amine and a triol . Its mechanism of action in applications is multifaceted, serving as an effective pH adjuster and buffering agent due to its amine group's ability to accept a proton, forming hydroxide to raise the pH of a solution . It also acts as a surfactant and emulsifier; the compound's structure allows it to lower interfacial tension between oil and water, preventing the separation of emulsions and ensuring stable mixtures in various formulations . Furthermore, it can function as a complexing agent for metal ions like aluminum in aqueous solutions . In research contexts, the properties of triethanolamine make this compound invaluable for studying metabolic pathways, absorption, and distribution of triethanolamine in pharmacological and toxicological research . Its applications also extend to fundamental biochemical research, pharmaceutical development for investigating new drug compounds, and diagnostics research for creating new assays . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for use in humans, as a diagnostic or therapeutic agent, or for any other form of human or veterinary use . The product should be stored in a refrigerator at 2-8°C .

Properties

CAS No.

1469758-99-3

Molecular Formula

C6H15NO3

Molecular Weight

161.263

IUPAC Name

2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2

InChI Key

GSEJCLTVZPLZKY-LBTWDOQPSA-N

SMILES

C(CO)N(CCO)CCO

Synonyms

2,2’,2’’-Nitrilotris-ethan-1,1,2,2-d4-ol; 

Origin of Product

United States

Synthetic Methodologies for Exhaustive Deuterium Incorporation in Alkanolamines

Strategies for Perdeuteration of Complex Organic Molecules

The complete replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in a molecule, known as perdeuteration, can be accomplished through several powerful methodologies. These techniques range from direct isotope exchange reactions to the construction of molecules from pre-deuterated building blocks.

Hydrogen Isotope Exchange (HIE) is a fundamental process for deuterium labeling where C-H bonds are directly replaced with C-D bonds. This can be facilitated by acidic or basic catalysts, typically using heavy water (D₂O) as the deuterium source. uni-rostock.deacademie-sciences.fr

Acid-Catalyzed Exchange : In an acidic medium (e.g., D₂SO₄, DCl in D₂O), the exchange is initiated by the addition of a deuteron (B1233211) to the substrate. academie-sciences.frdtic.mil For molecules with heteroatoms like the oxygen in alkanolamines, protonation (or deuteration) of the hydroxyl group can facilitate subsequent exchange at adjacent carbon atoms. The generally accepted mechanism for ketones, for instance, involves the rapid deuteration of the carbonyl oxygen, followed by the removal of an α-proton by a weak base to form a deuterated enol, which then tautomerizes back to the ketone with deuterium incorporated at the α-position. cdnsciencepub.com However, these methods can require harsh conditions, which may not be suitable for complex or sensitive molecules. researchgate.net

Base-Catalyzed Exchange : In a basic medium (e.g., NaOD in D₂O), a strong base abstracts a proton from the organic molecule to form a carbanion intermediate. This intermediate is then quenched by a deuteron from the solvent (D₂O), resulting in deuterium incorporation. researchgate.netcdnsciencepub.com The rate of exchange is dependent on the acidity of the C-H bond being targeted. For alkanolamines, the C-H bonds alpha to the hydroxyl and amino groups are the most likely sites for exchange under these conditions. Studies on cyclic ketones have demonstrated that base-catalyzed H→D exchange proceeds through the formation of an enolate intermediate. researchgate.netcdnsciencepub.com

HIE Method Catalyst/Deuterium Source General Mechanism Reference
Acid-CatalyzedDCl/D₂O, D₂SO₄/D₂OProtonation/deuteration of the substrate followed by proton/deuteron abstraction. academie-sciences.frdtic.milcdnsciencepub.com
Base-CatalyzedNaOD/D₂O, KOD/D₂ODeprotonation to form a carbanion, followed by quenching with a deuteron source. researchgate.netcdnsciencepub.com

Homogeneous and heterogeneous transition metal catalysis offers a more versatile and often milder approach to HIE. thieme-connect.deresearchgate.net These methods can provide high levels of deuterium incorporation and regioselectivity that are difficult to achieve with acid/base catalysis. academie-sciences.frthieme-connect.de

Commonly used metals include palladium (Pd), platinum (Pt), iridium (Ir), and ruthenium (Ru). uni-rostock.dethieme-connect.deresearchgate.net The mechanisms vary depending on the metal and substrate but often involve the reversible activation of C-H bonds. thieme-connect.de For example, palladium-catalyzed processes have been extensively developed for the late-stage deuteration of complex molecules, including pharmaceuticals. researchgate.netthieme-connect.de

A notable example relevant to alkanolamines is the ruthenium-catalyzed regioselective deuteration of alcohols at the β-carbon position. nih.gov This process utilizes a [(p-cymene)RuCl₂] catalyst with ethanolamine (B43304) and KOH in D₂O. The reaction proceeds through a sequence of oxidation of the alcohol to a carbonyl intermediate, H/D exchange at the α-position of the carbonyl via keto-enol tautomerization, and subsequent reduction back to the deuterated alcohol. nih.gov

Catalyst System Application Deuterium Source Reference
Palladium (Pd) on CarbonLate-stage deuteration of arenes and heterocycles.D₂O, d₁-HFIP researchgate.net
Iridium (e.g., Crabtree's catalyst)Directed and non-directed HIE on various substrates.D₂ gas researchgate.net
Ruthenium (Ru)Regioselective deuteration of alcohols at the β-position.D₂O nih.govresearchgate.net
Platinum (Pt)General HIE for a wide range of organic compounds.D₂O, D₂ gas academie-sciences.fr

Reductive deuteration is a powerful strategy for introducing deuterium atoms during the reduction of a functional group. This method is highly effective for the synthesis of deuterated amines from corresponding carbonyl compounds, nitriles, or amides. nih.govresearchgate.net

The most common approaches involve:

Deuterated Metal Hydrides : Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are used to reduce functional groups such as esters, carboxylic acids, amides, and nitriles, incorporating deuterium in the process. nju.edu.cn For example, deuterated amines and their analogues can be synthesized by reducing an amide compound with LiAlH₄ in the first step, followed by further steps. epj-conferences.org

Catalytic Deuteration : This involves the reduction of unsaturated bonds (e.g., C=C, C=O, C≡N) using deuterium gas (D₂) in the presence of a metal catalyst such as Palladium, Platinum, or Rhodium on a carbon support (Pd/C, Pt/C, Rh/C). nju.edu.cngoogle.com

These methods are particularly useful for creating specific deuteration patterns and can often achieve very high levels of deuterium incorporation. researchgate.net

Specific Synthetic Routes for Fully Deuterated Ethanolamine Derivatives

The synthesis of fully deuterated ethanolamine derivatives, such as Triethanolamine-d12, can be achieved either by building the molecule from smaller, pre-deuterated fragments or by directly exchanging the hydrogen atoms on the parent alkanolamine molecule.

A common and effective strategy for producing perdeuterated compounds is to assemble them from simple, readily available deuterated starting materials. nih.gov

For this compound, the synthesis is accomplished through the reaction of ethylene (B1197577) oxide with deuterated ammonia (B1221849). smolecule.com This process is typically conducted under controlled temperature and pressure to facilitate the sequential addition of three ethylene oxide molecules to the deuterated ammonia, thereby ensuring the incorporation of deuterium on the nitrogen-adjacent methylene (B1212753) groups. The resulting product mixture, which may also contain deuterated mono- and diethanolamine (B148213), is then purified, often by distillation, to isolate the desired this compound. smolecule.comgoogle.com

A similar approach is used for other deuterated ethanolamines. For instance, Ethanolamine-d7 can be synthesized by reacting deuterated ammonia with deuterated ethylene oxide. smolecule.com In another example, 2,2′-Iminodi(1,1-d₂)-ethanol (a deuterated diethanolamine) was prepared by the reduction of diethyl iminodiacetate-2,2,2′,2′-d₄ using lithium aluminum hydride (LiAlH₄). d-nb.info

Direct deuteration involves taking the non-labeled triethanolamine (B1662121) molecule and exchanging its hydrogen atoms for deuterium using one of the HIE methods described previously. While specific literature on the direct, exhaustive deuteration of triethanolamine is sparse, the principles can be applied from related systems.

Catalytic exchange with deuterium gas (D₂) in the presence of catalysts like palladium on carbon is a viable method for the direct deuteration of ethanolamine. smolecule.com Another advanced method involves ruthenium-catalyzed H/D exchange using D₂O. nih.gov In this system, an alcohol is reversibly oxidized to a carbonyl compound, which then undergoes base-catalyzed H/D exchange with D₂O before being reduced back to the deuterated alcohol. nih.gov Ethanolamine itself can act as a ligand in such catalytic systems. This strategy could theoretically be applied to triethanolamine to achieve deuteration on the carbon skeletons of the three ethanol (B145695) arms.

Methodological Considerations for High Isotopic Purity and Yield in Deuterated Compound Synthesis

Achieving high isotopic purity and yield is a primary challenge in the synthesis of deuterated compounds. nih.govresearchgate.net Isotopic purity refers to the percentage of molecules that have been successfully deuterated at the desired positions. Suboptimal isotopic purity can arise from incomplete reactions or back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or reagents. nih.govbiorxiv.org

Optimization of Reaction Conditions for Maximal Deuterium Incorporation

The optimization of reaction conditions is critical for maximizing the extent of deuterium incorporation and ensuring high yields. Key parameters that are often manipulated include temperature, reaction time, catalyst choice, and the nature of the deuterium source. acs.orgnih.gov

For example, in the acid-catalyzed H-D exchange of indole (B1671886) derivatives, increasing the concentration of the acid catalyst (D₂SO₄) and the reaction temperature was found to accelerate the rate of deuterium incorporation. acs.orgacs.org However, harsh conditions such as high temperatures and strong acids or bases can sometimes lead to side reactions, degradation of the substrate, or loss of stereochemical integrity. researchgate.netmdpi.com Therefore, a balance must be struck to find conditions that are effective for deuteration without compromising the integrity of the molecule.

The choice of solvent can also play a significant role. Using a fully deuterated solvent mixture can increase the degree of deuteration by minimizing the presence of exchangeable protons. thieme-connect.com In some cases, techniques like sonication or microwave irradiation have been employed to enhance deuterium incorporation, although these methods can also lead to undesired side reactions if not carefully controlled. mdpi.com

The following table summarizes key considerations for optimizing reaction conditions:

ParameterObjectiveConsiderations
Temperature Increase reaction rate and deuterium exchange.Can lead to degradation, side reactions, or loss of selectivity at very high temperatures. researchgate.netmdpi.com
Catalyst Enhance the rate and selectivity of deuteration.The choice of catalyst (e.g., Pt, Pd, Ru, Ir) depends on the substrate and desired deuteration pattern. unam.mxsnnu.edu.cn Catalyst deactivation can be an issue.
Deuterium Source Provide a high concentration of deuterium.D₂O is a common and inexpensive source. researchgate.net The use of deuterated solvents can minimize back-exchange. thieme-connect.com
Reaction Time Allow for complete exchange to occur.Longer reaction times can sometimes lead to side reactions or degradation. acs.org
pH Control the rate of acid or base-catalyzed exchange.Extreme pH can cause degradation. The minimum exchange rate for amide hydrogens is at pH 2.54. mdpi.comnih.gov

Challenges Associated with Deuterium Exchange at Heteroatoms and Labile Positions

A significant challenge in the synthesis of deuterated compounds is managing the exchange of deuterium at heteroatoms (such as oxygen and nitrogen) and other labile positions. biorxiv.orgmdpi.com The hydrogen atoms attached to these heteroatoms are typically acidic and exchange very rapidly with protons from the solvent, a process known as back-exchange. biorxiv.orgmdpi.com This is particularly problematic during purification and analysis steps, which often use standard, non-deuterated solvents. biorxiv.org

In the context of alkanolamines like triethanolamine, the hydroxyl (-OH) and amine (-NH, in related primary or secondary amines) protons are highly labile. While the goal is to deuterate the carbon backbone (C-D bonds), the O-D and N-D bonds will also be formed in the presence of a deuterium source. However, these deuterons are easily lost upon exposure to any source of protons, such as water in the atmosphere or in solvents.

To minimize back-exchange, especially in analytical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), samples are handled rapidly at low temperatures and low pH (quench conditions). biorxiv.orgnih.gov These conditions slow down the rate of the back-exchange reaction. biorxiv.org

Another challenge is achieving site-selectivity. Often, the goal is to deuterate specific positions within a molecule while leaving others unchanged. researchgate.net Directing groups can be used to achieve high site-selectivity, but this limits the scope of applicable substrates. researchgate.net For molecules with multiple heteroatoms, such as triethanolamine, controlling the deuteration at specific locations can be complex. The presence of the nitrogen and oxygen atoms can influence the reactivity of adjacent C-H bonds, sometimes facilitating their exchange. researchgate.net However, this can also lead to over-deuteration or deuteration at undesired positions. nih.gov

The table below outlines some of the key challenges associated with deuterium exchange:

ChallengeDescriptionMitigation Strategies
Back-Exchange The reversible exchange of incorporated deuterium with hydrogen from the environment or solvents. biorxiv.orgPerforming subsequent steps under quench conditions (low temperature, low pH). biorxiv.orgnih.gov Use of deuterated solvents. thieme-connect.com
Labile Protons Protons on heteroatoms (O-H, N-H) exchange very rapidly and are difficult to retain. mdpi.comWhile complete retention is difficult, analysis under specific conditions (e.g., HDX-MS) can provide information on protein dynamics before complete back-exchange occurs.
Site-Selectivity Difficulty in incorporating deuterium at specific, desired positions without affecting other parts of the molecule. researchgate.netUse of directing groups, specific catalysts, and careful control of reaction conditions. researchgate.netuni-rostock.de
Isotopic Purity Achieving a high percentage of deuteration at the target sites. nih.govReiteration of the deuteration process, use of highly enriched deuterium sources, and optimization of reaction conditions. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Triethanolamine D12

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and confirming isotopic labeling. For Triethanolamine-d12, a suite of NMR experiments is employed to ascertain its structural features and the extent and location of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) for Site-Specific Deuterium Distribution and Abundance

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule, providing definitive evidence of deuteration. osti.gov In ²H NMR, the deuterium nucleus, with a spin I=1, results in characteristic signal patterns. uni-regensburg.de For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterons on the ethylene (B1197577) groups. The chemical shifts of these signals confirm that deuteration has occurred at the desired locations, and the integration of these signals can be used to quantify the abundance of deuterium at each site. This technique is invaluable for verifying the site-specific distribution of the deuterium labels. osti.govrsc.org

Proton-Decoupled Carbon-13 NMR (¹³C NMR) in Deuterated Solvents

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR experiment, the coupling between carbon and proton nuclei is removed, resulting in a spectrum where each unique carbon atom typically appears as a singlet. libretexts.org For this compound, the presence of deuterium atoms attached to the carbons influences the ¹³C signals. Due to the spin (I=1) of deuterium, the ¹³C signals of the deuterated carbons will be split into multiplets (typically triplets for -CD₂- groups), and their chemical shifts may be slightly different from the non-deuterated analog due to isotopic effects. stanford.edupitt.edu The absence of strong signals at the chemical shifts expected for the protonated carbons of triethanolamine (B1662121) confirms a high degree of deuteration. hmdb.cachemicalbook.com

Carbon PositionExpected Chemical Shift Range (ppm)Expected Multiplicity
-CD₂-N55 - 60Triplet
-CD₂-O58 - 63Triplet

Table 1: Expected ¹³C NMR Data for this compound. This table is predictive and based on typical chemical shifts for similar structures. Actual values can vary based on solvent and experimental conditions.

High-Resolution Proton NMR (¹H NMR) for Residual Protium (B1232500) Analysis and Mechanistic Insights

While the goal is to have a fully deuterated compound, complete deuteration is rarely achieved. High-resolution proton (¹H) NMR spectroscopy is the most sensitive method for detecting and quantifying the small amounts of residual protons (protium) in a deuterated sample. stanford.edu In the ¹H NMR spectrum of this compound, any remaining C-H groups would give rise to signals at their characteristic chemical shifts. carlroth.comhmdb.ca The integration of these residual proton signals relative to a known internal standard allows for the calculation of the isotopic purity of the this compound. europa.eu The presence and pattern of these residual signals can also offer insights into the mechanism of the deuteration reaction. stanford.edugoogle.com

Proton PositionExpected Chemical Shift Range (ppm)
Residual -CH₂-N2.5 - 2.8
Residual -CH₂-O3.5 - 3.8

Table 2: Expected ¹H NMR Chemical Shifts for Residual Protons in this compound. These are approximate ranges and can be influenced by the solvent and concentration.

Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Confirmation in Deuterated Systems

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the complete structure and connectivity of the molecule. columbia.edu

HSQC correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. columbia.edu In the case of this compound, an HSQC experiment would show correlations between the residual protons and the carbons to which they are attached, confirming their assignments. rsc.org The absence of expected correlations would further support the high level of deuteration.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Composition Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) and Isotope Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a compound. google.combeilstein-journals.org For this compound, HRMS is used to verify the molecular weight, which should be significantly higher than that of the unlabeled triethanolamine due to the replacement of 12 hydrogen atoms with 12 deuterium atoms. google.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Confirmation of Deuteration

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and confirming isotopic substitution in molecules like this compound. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the corresponding bonds. spcmc.ac.in

The frequency of a vibrational mode in IR spectroscopy is primarily dependent on the bond strength (force constant) and the reduced mass of the atoms involved. libretexts.org When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the bond increases significantly, while the force constant remains essentially the same. spcmc.ac.in This results in a decrease in the vibrational frequency.

The theoretical shift in frequency can be approximated by the square root of the ratio of the reduced masses, which for a C-H vs. C-D bond is approximately √2 ≈ 1.41. msu.edu Therefore, a C-H stretching vibration typically observed around 3000 cm⁻¹ will shift to a lower wavenumber, approximately 2100-2250 cm⁻¹, for a C-D stretch. csbsju.edunih.gov Similarly, an O-H stretch is expected to shift to a lower frequency for an O-D stretch. msu.edu The observation of these shifted peaks, and the corresponding disappearance or reduction of the original peaks, provides definitive evidence of successful deuteration.

In the IR spectrum of Triethanolamine, two key functional groups provide characteristic absorption bands: the hydroxyl (-OH) groups and the tertiary amine (C-N) group.

Hydroxyl (O-H) Stretch: In non-deuterated Triethanolamine, the O-H stretching vibration appears as a strong, broad band typically in the region of 3550-3200 cm⁻¹. researchgate.netucla.edu The broadening is a result of intermolecular hydrogen bonding. In this compound, the hydroxyl groups are deuterated to form O-D groups. This leads to the disappearance of the O-H band and the appearance of a new, strong, broad O-D stretching band at a significantly lower frequency, generally in the range of 2600-2400 cm⁻¹. msu.eduaip.org

Amine (C-N) Stretch: Triethanolamine is a tertiary amine, meaning it has no N-H bonds. Therefore, it does not exhibit the N-H stretching vibrations typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region. ucla.edu However, the C-N stretching vibration is present and typically appears in the 1250-1020 cm⁻¹ range for aliphatic amines. researchgate.net This band's position is less affected by deuteration of the alkyl chains compared to the dramatic shifts seen in C-H and O-H modes.

Carbon-Hydrogen (C-H) Stretch: The IR spectrum of standard Triethanolamine shows characteristic C-H stretching absorptions from the methylene (B1212753) groups in the 2950-2850 cm⁻¹ region. researchgate.net Upon deuteration to form this compound, these C-H stretching peaks are replaced by C-D stretching peaks, which are expected to appear in the 2250-2100 cm⁻¹ region. csbsju.eduspcmc.ac.in The absence of significant absorption in the C-H stretch region serves as a key indicator of the high isotopic purity of this compound.

Interactive Table: Characteristic IR Frequencies for Triethanolamine and this compound

Vibrational ModeFunctional GroupWavenumber (cm⁻¹) - TriethanolamineWavenumber (cm⁻¹) - this compoundNotes
O-H StretchHydroxyl3550 - 3200 (strong, broad)AbsentReplaced by O-D stretch. researchgate.netucla.edu
O-D StretchDeuteroxylAbsent~2600 - 2400 (strong, broad)Confirms deuteration of hydroxyl groups. msu.eduaip.org
C-H StretchMethylene2950 - 2850 (medium-strong)AbsentReplaced by C-D stretch. researchgate.net
C-D StretchDeuterated MethyleneAbsent~2250 - 2100 (medium)Confirms deuteration of alkyl chains. csbsju.eduspcmc.ac.in
C-O StretchAlcohol~1030 (strong)~1030Position is not significantly shifted. researchgate.net
C-N StretchTertiary Amine1250 - 1020 (weak-medium)1250 - 1020Position is not significantly shifted.

Elucidation of Reaction Mechanisms Via Deuterium Kinetic Isotope Effects D Kies Involving Triethanolamine D12

Theoretical Foundations of Kinetic Isotope Effectssmolecule.com

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. nih.gov It is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to the rate constant with the heavy isotopologue (kH). nih.gov For deuterium (B1214612) labeling, this is kH/kD. This effect arises primarily from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. google.com

Kinetic isotope effects are categorized as either primary or secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. smolecule.comresearchgate.netresearchgate.net The substitution of hydrogen with deuterium results in a significant mass increase (doubling the mass), leading to a lower vibrational frequency and a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. smolecule.comgithub.io Breaking this stronger C-D bond requires more energy, resulting in a slower reaction rate. Normal primary KIEs (kH/kD > 1) for deuterium are typically in the range of 1 to 8. smolecule.comnih.gov A large PKIE is strong evidence that the C-H bond is broken in the rate-limiting step. nih.gov

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed during the rate-determining step. smolecule.comresearchgate.net These effects are generally smaller than PKIEs but provide valuable information about changes in the transition state. nih.gov SKIEs are classified based on the position of the isotope relative to the reaction center (e.g., α, β). They arise from changes in hybridization or hyperconjugation between the ground state and the transition state. researchgate.netgmu.edu For example, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium will typically result in a normal SKIE (kH/kD > 1, around 1.1-1.2), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1, around 0.8-0.9). researchgate.net

According to transition state theory, the KIE is determined by the differences in zero-point vibrational energies between the reactants and the transition state for the light and heavy isotopic species. google.com The potential energy surface of a reaction is independent of isotopic substitution. researchgate.net However, the heavier isotope (deuterium) has a lower ZPE in the ground state. smolecule.com

If the bond to the isotope is weakened or broken in the transition state, the difference in ZPE between the C-H and C-D bonds decreases. This leads to a larger activation energy for the deuterated reactant and thus a slower reaction rate (a normal KIE). google.com Conversely, if the bond becomes stiffer in the transition state, the ZPE difference increases, potentially leading to an inverse KIE (kH/kD < 1). nih.gov Therefore, the magnitude of the KIE can provide detailed information about the structure and vibrational environment of the transition state. google.comwayne.edu For instance, linear transition states in proton transfer reactions tend to exhibit larger KIEs than non-linear ones. pentachemicals.eu

Experimental Methodologies for D-KIE Determination in Alkanolamine Reactions

Several experimental methods are employed to determine deuterium kinetic isotope effects in reactions, including those involving alkanolamines like triethanolamine (B1662121).

The choice between intermolecular and intramolecular competition experiments is crucial for interpreting KIE data correctly.

Intermolecular KIE: In this method, two separate reactions are run in parallel, one with the undeuterated substrate (e.g., Triethanolamine) and one with the deuterated substrate (e.g., Triethanolamine-d12). recercat.cat The rates are measured independently, and the KIE is the ratio of these rates. This method is subject to experimental errors but provides unambiguous evidence for C-H cleavage in the rate-determining step if a primary KIE is observed. recercat.catbaranlab.org

Intramolecular KIE: This experiment uses a single substrate containing both hydrogen and deuterium at equivalent reactive sites. recercat.cat The KIE is determined by analyzing the isotopic distribution in the products. This method is generally more accurate as it eliminates variations in reaction conditions. recercat.cat However, the interpretation can be more complex. If a reactive intermediate is formed before the C-H bond cleavage step, an intramolecular experiment might still show a significant KIE, while the intermolecular KIE could be close to 1, indicating that C-H cleavage is not rate-determining. wikipedia.org

Competitive experiments, where a mixture of the deuterated and undeuterated reactants competes for a limited amount of reagent, are a common way to measure KIEs with high precision. nih.govrecercat.cat The KIE can be calculated by analyzing the isotopic composition of either the remaining starting material or the products at a specific reaction conversion. nih.gov

Isotopic fractionation analysis is based on the principle that the lighter isotopologue reacts faster, leading to an enrichment of the heavier isotope in the unreacted starting material as the reaction progresses. uva.nlresearchgate.net The extent of this fractionation is directly related to the KIE. uva.nl

A study on the carcinogenic activation of N-nitrosodiethanolamine (NDELA), which can be formed from triethanolamine, utilized deuterated isotopomers to probe the reaction mechanism. nih.govacs.org The researchers measured KIEs for the formation of DNA single-strand breaks (SSBs) induced by α-D4-NDELA and β-D4-NDELA. The results provided definitive evidence for the metabolic activation pathway. acs.org

Deuterium Isotope Effects on DNA Single-Strand Break (SSB) Induction by N-Nitrosodiethanolamine (NDELA) Isotopomers in Rat Liver acs.org
Dose (mmol/kg)Isotope Effect (kH/kD) for α-D4NDELAIsotope Effect (kH/kD) for β-D4NDELA
0.083.221.38
0.152.841.21
0.381.830.98
0.751.370.79

The large primary isotope effect observed for α-D4NDELA (where deuterium is on the carbon adjacent to the nitroso group) indicates that the cleavage of the α-C-H bond is a key step in the bioactivation pathway leading to DNA damage. acs.org The smaller effect for β-D4NDELA suggests that β-C-H bond cleavage is less critical. acs.org

Modern spectroscopic techniques are essential for monitoring isotopic labeling and exchange in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the position and extent of deuterium incorporation. smolecule.com Techniques like relaxation dispersion NMR can be used to study the kinetics of hydrogen-deuterium exchange reactions at equilibrium. molaid.com Single-pulse NMR at natural abundance can also measure kinetic fractionation of isotopes. nih.gov

Mass Spectrometry (MS): MS is used to determine the mass of molecules and their fragments, making it ideal for analyzing the outcomes of KIE experiments. smolecule.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) monitors the incorporation of deuterium into molecules over time, providing information on reaction kinetics and conformational dynamics. cdnsciencepub.comescholarship.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can monitor H-D exchange by observing changes in vibrational bands. continental.edu.pe For example, the N-H bending vibration in an amine shifts to a lower wavenumber upon deuteration, allowing the kinetics of the exchange to be followed. continental.edu.pe Near-infrared (NIR) spectroscopy has also been used to monitor the diffusion and exchange of deuterium-labeled molecules. acs.org

These advanced methods provide the high-precision data necessary to calculate KIEs and, by extension, to map out the intricate details of reaction mechanisms involving compounds like this compound.

Mechanistic Insights from Deuterium Isotope Effects in Triethanolamine-Related Reactions

The use of isotopically labeled compounds is a powerful tool in the field of chemical kinetics for elucidating reaction mechanisms. This compound, in which the twelve hydrogen atoms on the carbon skeleton are replaced with deuterium, serves as a critical probe for understanding the intricate details of reactions involving its non-deuterated counterpart, triethanolamine (TEOA). The study of deuterium kinetic isotope effects (D-KIEs) by comparing the reaction rates of TEOA with this compound provides profound insights into bond-breaking events, the nature of the rate-determining step, and the pathways of hydrogen transfer.

Identification of Rate-Determining Steps and Bond-Breaking Events

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of a reaction. researchgate.net By comparing the rate of a reaction using standard triethanolamine (kH) with the rate using this compound (kD), a KIE value (kH/kD) can be determined. A significant primary KIE, typically greater than 2, is strong evidence that a C-H bond is cleaved in the slowest, rate-limiting step of the reaction mechanism. epfl.ch

For instance, in oxidation reactions, TEOA can act as a sacrificial electron donor. If the abstraction of a hydrogen atom from the carbon skeleton of TEOA is the kinetically significant step, the reaction with this compound will be substantially slower. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. epfl.ch Conversely, a KIE value close to 1 (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. snnu.edu.cn In such cases, the RDS might involve an initial electron transfer from the nitrogen atom or coordination of the amine to a metal center, with C-H bond cleavage occurring in a subsequent, faster step.

Table 1: Interpretation of Hypothetical D-KIE Values in Reactions Involving this compound
Observed KIE (kH/kD)InterpretationImplication for the Rate-Determining Step (RDS)
~ 1.0No significant primary isotope effect.C-H bond cleavage is not involved in the RDS. The RDS may be electron transfer, coordination, or another step.
1.5 - 2.5Small to moderate primary isotope effect.C-H bond cleavage may be partially rate-limiting, or the transition state is nonlinear or has a low force constant.
> 2.5Significant primary isotope effect.C-H bond cleavage is the rate-determining step of the reaction. epfl.ch

Probing Hydrogen Transfer Pathways (Proton, Hydrogen Atom, Hydride)

Deuterium labeling is instrumental in distinguishing between different hydrogen transfer mechanisms, such as the transfer of a proton (H+), a hydrogen atom (H•), or a hydride ion (H-). mdpi.com Each pathway involves different electronic rearrangements and transition states, which are reflected in the magnitude of the KIE.

Hydrogen Atom Transfer (HAT): In many photocatalytic and oxidation reactions, TEOA serves as a hydrogen atom donor. acs.orgacs.org The transfer of a neutral hydrogen atom involves the homolytic cleavage of a C-H bond. Such a process is expected to exhibit a large primary KIE when it is the rate-determining step, as the C-D bond is significantly stronger than the C-H bond. Studies on enzymatic reactions using deuterated substrates have confirmed that hydrogen atom transfer steps can have large isotope effects. nih.gov

Hydride Transfer: Transfer hydrogenation reactions can proceed via the transfer of a hydride ion from a donor molecule to a substrate. mdpi.comnih.gov If this compound were to act as a hydride donor, this would involve the heterolytic cleavage of a C-D bond. This process would also lead to a significant primary KIE if it were rate-limiting, as it necessitates the breaking of this stronger bond in the transition state.

Proton Transfer: TEOA possesses three hydroxyl (-OH) groups, making it capable of participating in proton transfer. If a proton transfer from one of the hydroxyl groups is part of the rate-determining step, a solvent isotope effect would be more revealing (see section 4.3.3). However, if a C-H bond is cleaved in concert with a proton transfer (a proton-coupled electron transfer, PCET), a significant D-KIE on the this compound skeleton would still be expected.

The magnitude of the KIE can, therefore, provide strong evidence for the nature of the particle being transferred in the rate-limiting step.

Table 2: Expected D-KIE Signatures for Different Hydrogen Transfer Pathways from the Carbon Skeleton of Triethanolamine
Transfer PathwayDescriptionExpected Primary KIE (kH/kD) if RDS
Hydrogen Atom (H•) TransferHomolytic cleavage of a C-H bond.Large (typically 3-8)
Hydride (H-) TransferHeterolytic cleavage of a C-H bond.Large (typically 3-8)
Proton-Coupled Electron Transfer (PCET)Concerted transfer of an electron and a proton (from a C-H bond).Large, magnitude depends on the degree of coupling and nature of the transition state.

Influence of Solvent Deuteration on Reaction Rates and Mechanisms

Beyond labeling the reactant itself, altering the isotopic composition of the solvent provides another layer of mechanistic insight, a phenomenon known as the solvent isotope effect (SIE). synmr.in When a reaction involving TEOA is run in a deuterated protic solvent, such as deuterium oxide (D₂O) or methanol-d4 (B120146) (CD₃OD), instead of the standard H₂O or CH₃OH, any observed change in the reaction rate can indicate the role of the solvent in the mechanism.

A key feature of TEOA is its three labile hydroxyl protons. When dissolved in a deuterated solvent like D₂O, these protons will rapidly exchange with deuterium from the solvent, forming TEOA with deuterated hydroxyl groups (-OD). savemyexams.com This in-situ labeling allows for the study of proton transfer from these specific sites.

Two primary scenarios can be distinguished:

Specific Acid/Base Catalysis: If the reaction rate changes upon switching to a deuterated solvent, it suggests that a proton transfer to or from the solvent is a key step. For example, if a proton transfer from a TEOA hydroxyl group is part of the rate-determining step, the O-D bond is harder to break than the O-H bond, and the reaction will be slower in the deuterated solvent (kH₂O/kD₂O > 1).

General Solvent Effects: Deuterated solvents can have slightly different physical properties (e.g., viscosity, polarity) which can non-specifically alter reaction rates. synmr.in However, these effects are typically small (KIEs of 0.8-1.2). A significant SIE (e.g., >1.5) is usually indicative of the solvent's direct chemical involvement in the RDS.

Applications in Advanced Analytical Chemistry As Isotopic Internal Standards Iis

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample before any processing or analysis. This "isotope-spiked" sample is then analyzed by mass spectrometry, which can differentiate between the naturally occurring analyte and the isotopically labeled standard based on their mass-to-charge ratios.

The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement is key to the high accuracy of IDMS.

Role of Triethanolamine-d12 as a Stable Isotope-Labeled Internal Standard

This compound is an ideal stable isotope-labeled internal standard for the quantification of triethanolamine (B1662121). eurl-pesticides.eu In this role, a precisely known quantity of this compound is added to a sample at the very beginning of the analytical workflow. eurl-pesticides.eu Because this compound is chemically identical to the native triethanolamine, it behaves in the same manner during sample preparation steps such as extraction, derivatization, and chromatography. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native triethanolamine and this compound due to the mass difference imparted by the twelve deuterium (B1214612) atoms. scbt.com By measuring the ratio of the mass spectrometric response of the native analyte to that of the known amount of added this compound, the original concentration of triethanolamine in the sample can be determined with high accuracy. eurl-pesticides.eu

Compensation for Matrix Effects and Instrumental Variability

A significant challenge in quantitative analysis, especially with complex samples like biological fluids or environmental extracts, is the "matrix effect." Matrix effects are the alteration of the ionization efficiency of the analyte by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal and, consequently, inaccurate quantification. chromatographyonline.com Instrumental variability, such as fluctuations in the injection volume or detector response, can also introduce errors.

The use of a stable isotope-labeled internal standard like this compound effectively compensates for these issues. eurl-pesticides.euchromatographyonline.com Since the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, regardless of the degree of ion suppression or enhancement. chromatographyonline.com Similarly, any variations in instrument performance will affect both the analyte and the internal standard equally, thus canceling out the error when the ratio is calculated. This ability to correct for both matrix effects and instrumental drift is a primary reason for the superior accuracy of methods employing isotope dilution. eurl-pesticides.eu

Methodological Considerations for the Development and Validation of Analytical Assays

The development and validation of robust analytical assays using this compound require careful consideration of several factors to ensure reliable and accurate results. These considerations span from the initial preparation and certification of the standard to strategies for maintaining its isotopic integrity throughout the analytical process.

Preparation and Certification of this compound as an Analytical Reference Standard

The synthesis of this compound typically involves the reaction of ethylene (B1197577) oxide with deuterated ammonia (B1221849), a process that must be carefully controlled to achieve high isotopic enrichment and chemical purity. Following synthesis, the product undergoes purification, often through distillation or chromatography, to remove any unreacted starting materials or byproducts.

For its use as an analytical reference standard, this compound must be rigorously characterized and certified. This certification process involves:

Identity Confirmation: Verifying the chemical structure, often using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purity Assessment: Determining the chemical purity, typically by Gas Chromatography (GC) or Liquid Chromatography (LC) with a universal detector. Impurities such as monoethanolamine and diethanolamine (B148213) are common and their levels must be quantified. sigmaaldrich.com

Isotopic Enrichment Determination: Measuring the percentage of deuterium incorporation using high-resolution mass spectrometry. This is crucial for accurate quantification.

Concentration Assignment: For solution-based standards, the concentration is precisely determined, often using quantitative NMR (qNMR) or by gravimetric preparation traceable to a primary standard.

Certified reference materials (CRMs) of this compound are available from various suppliers and come with a certificate of analysis detailing these parameters. crmlabstandard.com

ParameterTypical Specification/Method
Chemical Purity (GC)≥99.0%
Isotopic PurityTypically >98%
Diethanolamine Impurity (GC)≤0.3%
Ethanolamine (B43304) Impurity (GC)≤0.1%
Water Content≤0.2%

Strategies for Minimizing Deuterium Loss and Exchange in Analytical Procedures

A potential issue with deuterated standards is the possibility of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the sample matrix or solvents. whiterose.ac.uk This back-exchange can lead to an underestimation of the analyte concentration. For this compound, the deuterium atoms are on carbon atoms, which are generally stable to exchange under typical analytical conditions. nih.gov However, the hydroxyl protons are readily exchangeable and are not the sites of deuteration in this standard.

Strategies to minimize any potential for deuterium loss include:

pH Control: Avoiding strongly acidic or basic conditions during sample preparation and analysis can prevent acid- or base-catalyzed H/D exchange. nih.gov

Temperature Management: Performing analytical steps, particularly chromatography, at controlled or reduced temperatures can minimize the rate of any potential exchange reactions. nist.gov

Solvent Selection: Using aprotic or deuterated solvents where feasible during sample workup can reduce the source of protons for back-exchange.

Integration of this compound into Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods

LC-MS Methods:

LC-MS is a common technique for analyzing polar compounds like triethanolamine from aqueous matrices. eurl-pesticides.eu this compound is added to the sample prior to any extraction or cleanup steps. eurl-pesticides.eu The separation is typically achieved using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column. eurl-pesticides.eumdpi.com The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both triethanolamine and this compound. eurl-pesticides.eu

A published LC-MS/MS method for the analysis of triethanolamine proposes the following mass transitions: eurl-pesticides.eu

CompoundPrecursor Ion (m/z)Product Ions (m/z)
Triethanolamine (TEA)150132, 87, 70
This compound (ISTD)162144

Method validation for such assays typically includes assessing linearity, accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects, following established guidelines. vetdergikafkas.orgresearchgate.net

GC-MS Methods:

Due to the low volatility and polar nature of triethanolamine, GC-MS analysis often requires derivatization to convert it into a more volatile and thermally stable compound. phenomenex.com However, methods using specially deactivated GC columns with a high split injection can sometimes analyze ethanolamines directly. phenomenex.com When using this compound as an internal standard in GC-MS, it is crucial that the derivatization reaction proceeds with the same efficiency for both the analyte and the standard.

GC-MS provides excellent chromatographic separation and is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. innovatechlabs.com The use of this compound in GC-MS follows the same principles of isotope dilution, providing high accuracy by correcting for variations in derivatization efficiency, injection volume, and matrix effects. epa.govnih.gov

Theoretical and Computational Investigations of Deuteration Effects in Triethanolamine Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Predicting Isotopic Effects

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting the consequences of isotopic substitution. cankaya.edu.trresearchgate.net These first-principles approaches solve approximations of the Schrödinger equation to determine the electronic structure, geometry, and vibrational frequencies of molecules. For triethanolamine (B1662121) systems, DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent correlation between calculated and experimental vibrational wavenumbers. cankaya.edu.trresearchgate.net

The primary influence of isotopic substitution on reaction rates, known as the Kinetic Isotope Effect (KIE), stems from changes in the zero-point vibrational energy (ZPVE or ZPE) of the molecule. nih.govgoogle.com The ZPE is the lowest possible energy a quantum mechanical system may have, and it is directly related to the vibrational frequencies of its bonds. libretexts.orglibretexts.org

According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. This frequency is dependent on the masses of the connected atoms; a bond involving a heavier isotope will have a lower vibrational frequency. wikipedia.org Consequently, a C-D bond vibrates at a lower frequency than a C-H bond, leading to a lower ZPE for the deuterated molecule. libretexts.orglibretexts.org

For a reaction involving the breaking of a C-H bond, more energy is required to cleave the C-D bond because its ZPE lies lower on the potential energy curve, resulting in a higher activation energy and a slower reaction rate. wikipedia.org The KIE is expressed as the ratio of the rate constants (kH/kD). wikipedia.org

Quantum chemical calculations can predict the KIE by:

Optimizing the geometry of the reactant (e.g., Triethanolamine and Triethanolamine-d12) and the transition state of a given reaction.

Calculating the harmonic vibrational frequencies for both isotopologues in both the reactant and transition states.

Determining the ZPE for each structure by summing over all vibrational modes.

Using the difference in ZPE between the protio and deuterated species at the reactant and transition states to calculate the theoretical KIE.

Table 1: Illustrative Comparison of Calculated Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds

This table provides representative theoretical values to illustrate the principles of isotopic effects on vibrational frequencies and ZPE. Actual values would require specific DFT calculations for this compound.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)C-H ZPE (kJ/mol)C-D ZPE (kJ/mol)ZPE Difference (kJ/mol)
Stretching~3000~2200~17.9~13.1~4.8
Bending~1450~1060~8.7~6.3~2.4

Quantum chemical calculations are crucial for locating and characterizing transition states (TS), which are first-order saddle points on the potential energy surface. arxiv.org Identifying the TS is essential for understanding a reaction mechanism and calculating activation energies. acs.org Methods like the Freezing String Method (FSM) can be used to efficiently locate transition states. arxiv.org

For a reaction involving triethanolamine, such as its role as a base or its decomposition, DFT can model the reaction coordinate—the minimum energy path connecting reactants to products via the transition state. nih.govrsc.org Deuteration does not significantly alter the potential energy surface itself, as electronic structure is independent of isotopic mass. However, the isotopic substitution in this compound affects the ZPE of the transition state. google.com By analyzing the vibrational modes at the TS, researchers can determine how the ZPE difference between the H and D isotopologues changes along the reaction coordinate, providing a detailed prediction of the KIE. nih.gov

Molecular Dynamics Simulations to Investigate Solvent-Solute Interactions and Deuteration Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of systems, including solvent-solute interactions. mdpi.commdpi.com MD simulations have been performed on aqueous solutions of ethanolamines, including triethanolamine, to study properties like hydrogen bonding, molecular conformation, and liquid densities. nih.gov These studies show that triethanolamine readily forms hydrogen bonds with water molecules. nih.gov

When considering deuteration, MD simulations can reveal changes in these interactions. While specific MD studies on this compound are scarce, research on the effects of heavy water (D₂O) on biomolecules provides analogous insights. nih.gov These studies show that deuterium (B1214612) bonds (D-bonds) are generally stronger and more stable than hydrogen bonds (H-bonds). nih.gov This leads to observable effects, such as proteins and membranes becoming slightly more compact and rigid in D₂O. nih.gov

Extrapolating from these principles, MD simulations of this compound in a protic solvent would be expected to show:

Altered hydrogen-bonding dynamics at the hydroxyl groups.

A more structured and stable solvation shell around the molecule due to stronger intermolecular interactions.

Potentially different diffusion and transport properties compared to the non-deuterated form.

Modeling of Isotopic Fractionation Factors in Equilibrium and Kinetic Processes

Isotope fractionation describes the partitioning of isotopes between two substances or phases at equilibrium or due to kinetic effects. wikipedia.org This partitioning is quantified by the isotopic fractionation factor (α), defined as the ratio of the heavy-to-light isotope ratios in two different compounds or phases (e.g., α = R_product / R_reactant). wikipedia.org

Computational models can predict fractionation factors by calculating the statistical mechanical partition functions for the isotopologues.

Equilibrium Isotope Fractionation: This occurs in reversible reactions or phase changes until equilibrium is reached. The fractionation factor depends on the ZPE differences between the isotopologues in the two states. usgs.gov For example, in a proton exchange reaction involving the hydroxyl groups of triethanolamine, computational models could predict the equilibrium distribution of deuterium between the amine and the solvent.

Kinetic Isotope Fractionation: This occurs in unidirectional, incomplete reactions where the reaction rate of the lighter isotopologue is typically faster than the heavier one. The fractionation factor is directly related to the KIE (α ≈ kH/kD). whoi.edu Modeling this requires the calculation of ZPEs for both reactants and the transition state, as described in section 6.1.1.

Computational Insights into Conformational Preferences and Electronic Properties of Deuterated Alkanolamines

Computational methods are widely used for the conformational analysis of flexible molecules to determine the relative energies and populations of their different spatial arrangements (conformers). soton.ac.uknih.gov For triethanolamine, ab initio calculations have shown that its most stable conformation features a ring-like structure stabilized by an intramolecular hydrogen bond. nih.gov

Regarding electronic properties, isotopes of an element have identical electron configurations. Therefore, properties like dipole moment and charge distribution are largely unaffected by isotopic substitution. However, secondary effects can arise. The C-D bond is slightly shorter and has a lower vibrational amplitude than the C-H bond. This can subtly influence phenomena that depend on vibrational averaging, such as hyperconjugation, which is a stabilizing interaction involving the delocalization of electrons from a sigma bond. libretexts.org These minor electronic perturbations are often probed through the study of secondary kinetic isotope effects. wikipedia.org

Mechanistic Studies of Environmental Transformation Pathways Using Triethanolamine D12 As an Isotopic Tracer

Application of Stable Isotope Probing (SIP) and Compound-Specific Isotope Analysis (CSIA) in Environmental Research

Stable Isotope Probing (SIP) and Compound-Specific Isotope Analysis (CSIA) are powerful analytical techniques that utilize isotopically labeled compounds to trace metabolic pathways and identify the microorganisms responsible for specific biochemical processes in the environment. nih.govmicrobe.comenviro.wiki

Stable Isotope Probing (SIP) involves introducing a substrate, such as Triethanolamine-d12, enriched with a stable isotope (in this case, deuterium (B1214612), although 13C is also commonly used) into an environmental sample. nih.govisolife.nl Microorganisms that actively consume the labeled substrate will incorporate the heavy isotopes into their cellular components, such as DNA, RNA, and phospholipid fatty acids (PLFAs). nih.govnih.gov By separating and analyzing these labeled biomarkers, scientists can identify the specific organisms that are functionally active in the degradation of the target compound. isolife.nl This method provides conclusive evidence of in-situ biodegradation. microbe.com

Compound-Specific Isotope Analysis (CSIA) , on the other hand, measures the natural abundance of stable isotopes in individual organic compounds. enviro.wikiucdavis.edu As a compound undergoes degradation, the rates of reaction for molecules containing lighter isotopes are typically faster than for those with heavier isotopes, a phenomenon known as isotopic fractionation. microbe.comrsc.org This results in a characteristic shift in the isotopic ratio of the remaining parent compound. microbe.com By analyzing these isotopic shifts, CSIA can be used to identify degradation pathways and quantify the extent of transformation in the environment. enviro.wiki The technique is particularly useful for differentiating between biotic and abiotic degradation processes. enviro.wiki

The combination of SIP and CSIA provides a comprehensive approach to studying the environmental fate of contaminants like triethanolamine (B1662121). While SIP identifies the key microbial players, CSIA provides insights into the reaction mechanisms and the extent of degradation.

Investigation of Biodegradation and Abiotic Transformation Mechanisms of Alkanolamines

The use of isotopically labeled compounds like this compound is crucial for investigating the complex biodegradation and abiotic transformation mechanisms of alkanolamines in various environmental settings. d-nb.inforesearchgate.net

Tracing Carbon and Hydrogen Pathways During Degradation

By using this compound, researchers can trace the pathways of deuterium (representing hydrogen) and, in conjunction with 13C-labeling, carbon atoms as the molecule is broken down. d-nb.infoisolife.nl For instance, studies on the anaerobic degradation of triethanolamine by certain bacteria have utilized deuterated substrates to determine the fate of specific parts of the molecule. d-nb.info One study indicated that during anaerobic fermentation by a homoacetogenic bacterium, the 2-hydroxyethyl unit of triethanolamine is converted into acetate (B1210297). d-nb.info Specifically, the alcoholic function and its adjacent methylene (B1212753) group correspond to the carboxylate and methyl groups of the resulting acetate molecule, respectively. d-nb.info The observation of a 1,2 shift of a hydrogen (or deuterium) atom without exchange with the surrounding medium provided evidence for a radical-based reaction mechanism. d-nb.info

This ability to track specific atoms provides a detailed understanding of the biochemical reactions involved in the degradation process, which would be difficult to achieve with non-labeled compounds.

Isotope Fractionation as an Indicator of Reaction Mechanisms in Environmental Samples

Isotope fractionation, the change in the isotopic composition of a substance due to physical or chemical processes, serves as a powerful indicator of reaction mechanisms. rsc.orgcopernicus.org During the degradation of triethanolamine, the breaking of chemical bonds involving lighter isotopes (like ¹H or ¹²C) is generally faster than those involving heavier isotopes (like ²H or ¹³C). microbe.com This results in the remaining, undegraded triethanolamine becoming enriched in the heavier isotopes. microbe.com

The magnitude of this isotopic fractionation (often expressed as an isotope effect, ε) is characteristic of a specific reaction mechanism. copernicus.org For example, different enzymatic pathways or abiotic degradation processes will exhibit distinct fractionation patterns. nih.gov By measuring the isotopic composition of triethanolamine and its degradation products in environmental samples, scientists can infer the dominant transformation processes occurring. enviro.wikicopernicus.org

For instance, a study on nitric oxide production in agricultural soil utilized triethanolamine solutions to collect the emitted gas and analyze its nitrogen isotopic composition. copernicus.orgillinois.edunih.gov The observed isotopic fractionations provided insights into the contributions of different microbial and abiotic pathways to nitric oxide emissions. copernicus.org While this study focused on nitrogen isotopes in a different context, the principle of using isotopic fractionation to distinguish between reaction pathways is directly applicable to the degradation of deuterated compounds like this compound. copernicus.org

Differentiation of Transformation Processes Based on Intramolecular Isotope Distributions

A more advanced application of isotope analysis involves looking at the distribution of isotopes within the molecule itself, known as position-specific or intramolecular isotope analysis (PSIA). nih.gov Every unique atomic position in a molecule can have a slightly different isotopic ratio, reflecting the kinetic and equilibrium isotope effects of the reactions that formed it. nih.gov

During the transformation of this compound, different bonds within the molecule may be targeted by various degradation processes. For example, one enzymatic pathway might preferentially attack the C-N bond, while another might target a C-O bond. Each of these reactions would result in a unique pattern of isotope fractionation at specific positions within the triethanolamine molecule. copernicus.org

By analyzing the intramolecular distribution of deuterium in the residual this compound and its degradation products, researchers can gain a highly detailed understanding of the transformation pathways. chemisgroup.us This approach can help to distinguish between competing degradation mechanisms that may be occurring simultaneously in a complex environmental matrix. copernicus.org The ability to link specific intramolecular isotope patterns to particular reaction mechanisms provides a powerful tool for elucidating the environmental fate of alkanolamines. rsc.org

Emerging Research Frontiers and Methodological Advancements for Deuterated Alkanolamines

Development of Novel and Sustainable Synthetic Routes for Complex Deuterated Molecules

The synthesis of deuterated molecules is moving beyond traditional methods toward more efficient, selective, and environmentally sustainable processes. While Triethanolamine-d12 can be synthesized by reacting ethylene (B1197577) oxide with deuterated ammonia (B1221849), broader innovations are emerging for creating complex deuterated compounds. smolecule.com

Modern strategies focus on improving deuterium (B1214612) incorporation, reducing waste, and performing reactions under milder conditions. Key advancements include:

Photocatalysis : This method uses light to drive chemical reactions, offering a green approach to deuteration. researchgate.net Photocatalytic processes can utilize heavy water (D₂O) as a sustainable deuterium source to deuterate organic molecules under mild conditions. rsc.org For instance, photocatalytic water-splitting has been employed for the N-methylation of amines to create deuterated pharmaceuticals. researchgate.net

Flow Chemistry : Continuous flow chemistry is being developed for the practical and large-scale synthesis of deuterated compounds. colab.wsresearchgate.net Flow reactors offer superior control over reaction conditions, enhanced safety, and greater efficiency compared to traditional batch processes, which are often limited by vessel size and slow heating and cooling. tn-sanso.co.jp This technology is pivotal for creating deuterated building blocks for various applications. researchgate.net

Advanced Catalysis : Researchers are developing highly selective catalysts for deuteration. This includes single-site manganese catalysts for the synthesis of deuterated N-methyl/ethyl amines from nitroarenes and palladium-based catalysts for the deuteration of aromatic compounds. researchgate.netfigshare.com Furthermore, metal-free methods are being explored, such as using a combination of triflic acid and deuterated triethylsilane to produce a wide range of selectively deuterated amines from ynamides. nih.govrsc.org These catalytic protocols provide high yields and excellent levels of deuterium incorporation. researchgate.net

Innovations in Advanced Spectroscopic Techniques for Enhanced Sensitivity and Specificity in Deuterated Compound Analysis

The analysis of deuterated compounds requires techniques that can precisely determine isotopic purity and distinguish between isotopologues. Recent innovations in spectroscopy have significantly enhanced these capabilities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone for analyzing deuterated compounds.

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS): This technique is used for the rapid characterization of the isotopic purity of deuterium-labeled compounds. researchgate.net It allows for the accurate assignment and distinction of H/D isotopolog ions, providing reliable purity values with very low sample consumption. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful tool for studying protein structure and dynamics. acs.orgnih.gov By monitoring the rate at which backbone amide protons exchange with deuterium from a solvent, researchers can map protein interaction sites, track folding pathways, and assess conformational changes. acs.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the specific positions of deuterium atoms within a molecule.

Quantitative Isotope Ratio Monitoring by NMR (irm-NMR): This method allows for the determination of position-specific isotope ratios, offering a unique isotopic fingerprint for a molecule. anr.frresearchgate.net

Sensitivity Enhancement Techniques: To overcome the inherent lack of sensitivity in NMR, methods like "Insensitive Nuclei Enhanced by Polarization Transfer" (INEPT) are used. acs.org The FS-INEPT approach uses long-range couplings to acquire a full spectrum, providing isotopic information for all carbons in a molecule while significantly reducing experiment time. acs.org Another key innovation is Transverse Relaxation-Optimized Spectroscopy (TROSY), which, when combined with specific isotope labeling patterns, makes it possible to observe sharp NMR signals for very large proteins. nih.gov

Interactive Table 1: Advanced Spectroscopic Techniques for Deuterated Compound Analysis

Technique Principle Key Advantage(s) Application(s)
ESI-HRMS Measures mass-to-charge ratio with high accuracy to distinguish between H/D isotopologues. Rapid, highly sensitive, low sample consumption. researchgate.net Isotopic purity determination. researchgate.net
HDX-MS Monitors the exchange of labile protons with deuterium to probe solvent accessibility. Provides data on protein conformation, dynamics, and interactions. acs.orgspectroscopyonline.com Mapping protein-protein interaction sites, studying conformational changes. acs.org
irm-NMR Measures position-specific isotope ratios within a molecule at natural abundance. Provides a detailed isotopic fingerprint for origin and pathway analysis. anr.frresearchgate.net Tracing illicit drug trafficking, food authenticity. anr.fracs.org
INEPT NMR Transfers polarization from sensitive nuclei (¹H) to less sensitive nuclei (¹³C, ¹⁵N). Significantly reduces experiment time and enhances signal sensitivity. acs.org Quantitative analysis of isotopically labeled compounds. acs.org
TROSY Reduces transverse relaxation rates, leading to narrower line widths for large molecules. Enables the study of high-molecular-weight proteins and complexes. nih.gov Structural biology of large biomolecules. nih.gov

Integration of Isotopic Labeling with Advanced Analytical Platforms for Comprehensive Systemic Analysis

Isotopically labeled compounds like this compound are invaluable as internal standards and tracers in systems biology, particularly in metabolomics and proteomics. Their integration with advanced analytical platforms enables precise quantification and a deeper understanding of complex biological systems.

Deuterated compounds are considered ideal internal standards for quantitative analysis using mass spectrometry. clearsynth.comresearchgate.net Because they are chemically identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization behavior, but are distinguishable by their mass. researchgate.net This allows them to compensate for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. clearsynth.compubcompare.ai

Isotopic Labeling in Metabolomics and Proteomics:

Metabolomics: Stable isotope labeling is a powerful tool for identifying unknown metabolites and tracing metabolic pathways. nih.govnih.gov By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites. tandfonline.comacs.org This provides crucial information about metabolic flux that cannot be obtained from label-free studies and helps in the structural elucidation of metabolites. nih.govtandfonline.com

Proteomics: In proteomics, isotopic labeling is widely used for the relative and absolute quantification of proteins. nih.govcreative-proteomics.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve metabolically incorporating "heavy" labeled amino acids into proteins. wikipedia.org When a "heavy" sample is mixed with a "light" (unlabeled) control sample, the ratio of the peak intensities in the mass spectrometer directly reflects the relative abundance of the proteins in the two samples. wikipedia.orgwashington.edu This approach eliminates bias that can be introduced when comparing separate experimental runs. washington.edu Other methods use amine-reactive isotopic labels to quantify proteins from tissues that cannot be metabolically labeled. researchgate.netnih.gov

Interactive Table 2: Isotopic Labeling Strategies in Systemic Analysis

Strategy Field Description Purpose
Deuterated Internal Standards Analytical Chemistry A known quantity of a deuterated analogue is added to a sample before analysis. clearsynth.com Corrects for matrix effects and instrumental variability, ensuring accurate quantification. clearsynth.compubcompare.ai
Metabolic Tracing Metabolomics Labeled nutrients (e.g., ¹³C-glucose) are supplied to cells to track their metabolic fate. nih.govtandfonline.com Elucidates metabolic pathways, measures metabolic flux, and aids in metabolite identification. nih.govnih.gov
SILAC Proteomics Cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. wikipedia.org Relative quantification of protein abundance between different cell populations. nih.govwikipedia.org
ICAT Proteomics Proteins are chemically labeled with "light" or "heavy" isotope-coded affinity tags at cysteine residues. ckisotopes.com Relative quantification of proteins, reduces sample complexity by isolating specific peptides. ckisotopes.com

Future Directions in the Application of this compound for Fundamental Understanding of Amine Reactivity and Interactions

The unique properties of deuterated compounds position them as critical tools for future research into the fundamental reactivity and interactions of molecules like amines. The primary difference between a C-H and a C-D bond is the greater stability of the latter, which leads to the kinetic isotope effect (KIE). The KIE, where a reaction involving the cleavage of a C-D bond proceeds more slowly than the cleavage of a C-H bond, can be used to elucidate reaction mechanisms.

For this compound, this has several future implications:

Mechanistic Studies: By comparing the reaction rates and products of Triethanolamine (B1662121) and this compound, researchers can determine whether the cleavage of a C-H bond on the ethanol (B145695) arms is involved in the rate-determining step of a particular reaction. This is crucial for understanding its role as a catalyst, reactant, or intermediate in various chemical processes. shreechem.in

Understanding Basicity and Nucleophilicity: Triethanolamine is a base and a nucleophile, readily reacting with acids and electrophiles. smolecule.comsciencemadness.org The presence of deuterium can subtly influence its basicity and the dynamics of its interactions with metal ions and other molecules. smolecule.com Studying these subtle electronic effects can provide a more refined model of amine-substrate and amine-metal complex interactions.

Probing Non-covalent Interactions: Deuteration can influence hydrogen bonding networks. Investigating how this compound interacts with water and other protic solvents compared to its non-deuterated counterpart can yield insights into solvation effects and the stability of formulations where it is used as an emulsifier or pH buffer. shreechem.inchemicalbook.com

Late-Stage Isotopic Exchange: The development of methods for the late-stage isotopic exchange of amines allows for the direct conversion of complex molecules into their valuable isotopologues without requiring a full de novo synthesis. nih.gov Applying such strategies could further broaden the availability and application of deuterated amines like this compound for mechanistic studies across chemistry and drug discovery. nih.gov

Q & A

Q. What strategies resolve contradictions in spectroscopic data when this compound exhibits unexpected deuterium redistribution?

  • Methodological Answer : Contradictions often stem from solvent exchange or residual protons. Use heteronuclear correlation spectroscopy (e.g., HSQC or HMBC) to trace deuterium migration. Cross-validate with computational modeling (DFT or MD simulations) to predict exchange-prone sites. For kinetic studies, employ stopped-flow NMR or quench-and-analyze methods to capture transient intermediates .

Q. How can researchers optimize synthetic routes for this compound to maximize isotopic yield while minimizing side reactions?

  • Methodological Answer : Compare deuteration methods: (1) catalytic H/D exchange using Pd/D₂O under high pressure vs. (2) stepwise synthesis from deuterated ethylene oxide and ammonia. Monitor yields via GC-MS with deuterium-specific fragmentation patterns. Optimize pH (6–8) and temperature (40–60°C) to reduce side products like N-oxide derivatives. Use fractional distillation or preparative HPLC for purification .

Q. What advanced analytical techniques are critical for studying this compound’s role in stabilizing metal-organic frameworks (MOFs) or nanoparticles?

  • Methodological Answer : Pair X-ray absorption spectroscopy (XAS) with small-angle neutron scattering (SANS) to probe deuterium’s impact on MOF porosity. For nanoparticle stabilization, use cryo-TEM and dynamic light scattering (DLS) to compare colloidal stability with non-deuterated analogs. Quantify ligand binding via isothermal titration calorimetry (ITC), correcting for deuterium’s effects on enthalpy .

Q. How do researchers address discrepancies in toxicity profiles between this compound and its non-deuterated form in biological assays?

  • Methodological Answer : Toxicity studies must account for isotopic differences in metabolic pathways. Use LC-MS/MS to track deuterated metabolites in vitro (e.g., liver microsomes). Compare IC₅₀ values across cell lines, normalizing for deuterium’s kinetic effects. Reference OECD Test Guidelines 423 and 425 for acute oral toxicity protocols, ensuring deuterium-specific adjustments in dose-response models .

Q. What computational approaches validate this compound’s deuterium-dependent interactions in molecular dynamics simulations?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for deuterated vs. non-deuterated C-D/C-H bonds. Use molecular dynamics (MD) simulations with explicit deuterium parameters (e.g., CHARMM36m force field) to model solvent interactions. Validate against experimental neutron diffraction data to refine deuterium’s van der Waals radii in simulations .

Data Presentation and Validation

  • Table 1 : Key Analytical Parameters for this compound

    ParameterMethodAcceptable RangeReference
    Isotopic PurityHRMS/IRMS≥98% D-incorporation
    Structural Integrity¹H/¹³C/²H NMRNo residual H signals
    Storage StabilityPeriodic ²H NMR<2% deuterium loss/year
    Kinetic Isotope Effect (KIE)Arrhenius Plot (k_H/k_D)1.5–4.0 (dependent on reaction)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.